N-(2,5-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic organic compound featuring a thioacetamide bridge connecting a 2,5-dimethoxyphenyl group to a 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl moiety. The dimethoxyphenyl group contributes electron-donating properties, while the triazinone core offers hydrogen-bonding capabilities via its carbonyl and thioether groups.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-20-8-3-4-10(21-2)9(5-8)15-12(19)7-22-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXHDVQEBLDQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl precursor.
Synthesis of the triazinylthioacetamide moiety: This involves the reaction of a triazine derivative with a thioacetamide compound under controlled conditions.
Coupling reaction: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the triazinylthioacetamide moiety using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy groups and the thioacetamide moiety can be targets for substitution reactions to create new compounds with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could result in derivatives with different functional groups replacing the methoxy or thioacetamide moieties.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiazole and triazine have shown effectiveness against various cancer cell lines. In vitro studies have demonstrated that modifications to the phenyl and thiazole rings can enhance cytotoxicity against human glioblastoma and melanoma cells. The presence of electron-withdrawing groups has been linked to increased potency in these compounds .
Antimicrobial Activity
N-(2,5-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has been evaluated for its antibacterial properties. Studies using the agar diffusion method showed promising results against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that the thiazole moiety plays a crucial role in enhancing antimicrobial efficacy .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of triazine derivatives, including this compound, revealed that certain structural modifications significantly enhanced their anticancer activity against U251 glioblastoma cells. The IC50 values were recorded at concentrations as low as 10 µM for some derivatives, indicating potent activity .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exerts its effects would depend on its specific application. For example:
Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their function.
Chemical reactivity: The presence of reactive functional groups (e.g., methoxy, thioacetamide) allows the compound to participate in various chemical reactions, influencing its behavior in different environments.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, heterocyclic variations, and reported biological activities.
Structural Analogues with Modified Triazin Substituents
Key Observations :
- Amino and Methyl Groups (): The 4-amino and 6-methyl groups on the triazin ring may improve hydrogen-bond interactions but could reduce solubility compared to the target compound’s unsubstituted triazinone core.
- Fluorinated Derivatives () : The 5-fluoro and trifluoroacetamido substituents in Compound 81f likely enhance electron-withdrawing effects and oxidative stability, contributing to its potent antioxidant activity.
Heterocyclic Core Modifications
Key Observations :
- Benzothiazole vs. Triazin : Benzothiazole derivatives () often exhibit distinct biological profiles (e.g., antimicrobial, anticancer) due to enhanced π-π stacking and altered electronic properties. The target compound’s triazin core may be optimized for specific enzyme interactions, such as those involving NADPH oxidases or redox-sensitive pathways.
Substituent Position and Electronic Effects
- Methoxy vs. Methyl Groups : The target compound’s 2,5-dimethoxyphenyl group provides stronger electron-donating effects compared to the 2,4-dimethylphenyl group in . This difference could influence solubility, with methoxy groups enhancing polarity .
- Trifluoroacetamido Groups () : The -CF₃ group in Compound 81f increases lipophilicity and resistance to enzymatic degradation, a strategy often employed in prodrug design .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Properties
Chemical Formula : CHNOS
Molecular Weight : 322.34 g/mol
CAS Number : 897758-59-7
IUPAC Name : N-(2,5-dimethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
The compound features a phenyl ring with two methoxy substituents and a thioacetamide moiety linked to a triazine derivative. This unique structure suggests diverse reactivity and potential interactions with biological macromolecules.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the 2,5-dimethoxyphenyl intermediate through methoxylation.
- Synthesis of the triazinylthioacetamide moiety , which includes the reaction of a triazine derivative with thioacetamide.
- Coupling reaction using coupling agents like EDCI or DCC to form the final compound .
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The presence of reactive functional groups allows for various binding interactions that may alter the function of these targets .
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- A related compound demonstrated cytotoxicity against various cancer cell lines, including colon (GI at 0.41–0.69 μM), melanoma (GI 0.48–13.50 μM), and ovarian cancer (GI 0.25–5.01 μM) .
This suggests that this compound could potentially exhibit similar activities due to its structural characteristics.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the combination of the methoxy groups and the thiazole or triazine moieties is crucial for enhancing biological activity. Modifications in the substituents on the phenyl ring can significantly influence the potency and selectivity against cancer cell lines .
Comparative Analysis
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(2,5-dimethoxyphenyl)-2-thioacetamide | Methoxy groups + Thioacetamide | Potential anticancer activity |
| 2-[3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline] | Similar triazine structure | High cytotoxicity against multiple cancer lines |
Case Studies
- Cytotoxicity Study : In a study evaluating various triazine derivatives for cytotoxic effects using Photobacterium leiognathi bioluminescence inhibition assays, several compounds exhibited considerable cytotoxicity levels comparable to known anticancer agents .
- Antitumor Efficacy : The compound's efficacy was assessed against multiple cancer cell lines by the National Cancer Institute (NCI), showing promising results that warrant further investigation into its therapeutic potential .
Q & A
Q. What are the key synthetic steps and characterization methods for N-(2,5-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?
The synthesis involves multi-step pathways starting with the condensation of 2,5-dimethoxyaniline with chloroacetyl chloride, followed by thioether formation with a triazinone derivative. Key steps include refluxing intermediates in triethylamine and monitoring reaction progress via TLC. Characterization relies on:
Q. Which functional groups in the compound influence its chemical reactivity?
The compound’s reactivity is governed by:
- Thioamide (C=S) : Susceptible to nucleophilic substitution or oxidation.
- Triazinone ring (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl) : Participates in hydrogen bonding and tautomerism.
- Dimethoxyphenyl group : Electron-donating methoxy groups enhance aromatic electrophilic substitution.
These groups enable reactions such as alkylation, acylation, and interactions with biological targets .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst use : Triethylamine as a base improves chloroacetyl chloride reactivity.
- Temperature control : Reflux (~80–100°C) balances reaction rate and byproduct minimization.
- Purification : Recrystallization from pet-ether or HPLC for high-purity isolates (yield: 68%) .
Comparative studies with analogous thioacetamides suggest that adjusting stoichiometry of triazinone derivatives reduces unreacted intermediates .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR spectra may arise from:
- Tautomerism : The triazinone ring’s keto-enol tautomerism can shift proton signals (e.g., NH at δ 12.43 vs. expected δ 10–11).
- Solvent effects : DMSO-d₆ can deshield aromatic protons, altering splitting patterns.
- Impurities : Use LC-MS to detect byproducts (e.g., unreacted chloroacetamide). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What structure-activity relationships (SARs) are hypothesized for this compound’s biological activity?
SAR studies on analogous triazinone-thioacetamides suggest:
- Triazinone core : Critical for hydrogen bonding with enzyme active sites (e.g., COX-II inhibition).
- Thioether linkage : Enhances membrane permeability and bioavailability.
- Dimethoxyphenyl group : Methoxy substituents at positions 2 and 5 improve antimicrobial activity by modulating lipophilicity .
In vitro assays (e.g., MTT) against cancer cell lines are recommended to validate these hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
